An In-Depth Technical Guide to Methyltetrazine-amine Hydrochloride for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Methyltetrazine-amine Hydrochloride for Researchers and Drug Development Professionals
Introduction
Methyltetrazine-amine hydrochloride is a key reagent in the field of bioorthogonal chemistry, offering a powerful tool for the site-specific modification of biomolecules.[1] Its enhanced stability compared to other tetrazine derivatives, coupled with its high reactivity in inverse electron demand Diels-Alder (iEDDA) cycloaddition reactions, makes it an invaluable asset in drug development, molecular imaging, and diagnostics.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on quantitative data and detailed experimental protocols.
Chemical Properties and Stability
Methyltetrazine-amine hydrochloride, with the chemical formula C₁₀H₁₂ClN₅ and a molecular weight of 237.69 g/mol , is a purple solid that is soluble in methanol (B129727) (MeOH), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[2][4] The methyl group on the tetrazine ring significantly enhances its stability compared to the hydrogen-substituted analog, allowing for its use in a broader range of chemical transformations and improving its long-term storage, especially in aqueous buffers.[2][3] The hydrochloride salt form further contributes to its stability and ease of handling.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for Methyltetrazine-amine hydrochloride and related compounds, providing a basis for experimental design and comparison.
Table 1: Physicochemical Properties of Methyltetrazine-amine Hydrochloride
| Property | Value | Reference |
| CAS Number | 1596117-29-1 | [2] |
| Molecular Formula | C₁₀H₁₂ClN₅ | [2] |
| Molecular Weight | 237.69 g/mol | [2] |
| Appearance | Purple solid | [4] |
| Solubility | MeOH, DMF, DMSO | [4] |
| Storage | -20°C | [2] |
Table 2: Reaction Kinetics of Tetrazines with trans-Cyclooctene (B1233481) (TCO) Derivatives
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | TCO | 3,300 | Not specified | [5] |
| 3-H-6-phenyl-1,2,4,5-tetrazine | TCO | 2,000 | Not specified | [5] |
| 3-CH₃-6-pyrimidyl-1,2,4,5-tetrazine | TCO | ~5,000 | Serum | [5] |
| General Tetrazine-TCO | TCO | 1 - 1 x 10⁶ | PBS buffer, pH 6-9, RT | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of Methyltetrazine-amine hydrochloride and its application in bioconjugation.
Synthesis of (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine Hydrochloride[7]
Materials:
-
Starting materials for the synthesis of the tetrazine core (specific precursors will depend on the chosen synthetic route)
-
Solvents (e.g., acetonitrile, methanol)
-
Trifluoroacetic acid (TFA)
-
Sodium nitrite (B80452) (NaNO₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
High-performance liquid chromatography (HPLC) system
-
Anion exchange resin
Procedure:
-
The synthesis is carried out via a multi-step process, typically involving the formation of the tetrazine ring from appropriate nitrile and hydrazine (B178648) precursors.
-
A common method involves the reaction of a substituted amidine with an imidate, followed by cyclization with hydrazine.
-
For the specific synthesis of (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine, the reaction is performed at 80°C for 30 minutes.
-
The crude product is purified by HPLC using a 0–50% buffer B gradient, yielding the trifluoroacetate (B77799) (TFA) salt.
-
The TFA salt is then converted to the hydrochloride salt by anion exchange.
-
The final product is obtained as a red/purple crystalline solid with a reported yield of 17%.[7]
Antibody Conjugation with TCO-NHS Ester and Labeling with Methyltetrazine-amine
This protocol describes the modification of an antibody with a trans-cyclooctene (TCO) group, followed by bioorthogonal labeling with a methyltetrazine derivative.
Materials:
-
Antibody of interest (e.g., anti-EGFR)
-
TCO-NHS ester
-
Methyltetrazine-amine hydrochloride
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
-
PBS buffer
Procedure:
-
Antibody-TCO Conjugation:
-
Dissolve the antibody in the reaction buffer.
-
Add a 5- to 20-fold molar excess of TCO-NHS ester to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
Quench the reaction by adding the quenching solution.
-
Purify the TCO-modified antibody using a desalting column equilibrated with PBS.
-
-
Bioorthogonal Labeling:
-
Incubate the TCO-modified antibody with a molar excess of Methyltetrazine-amine hydrochloride (or a fluorescent derivative) in PBS.
-
The reaction is typically rapid and can be performed at room temperature for 1-2 hours.
-
The labeled antibody can be purified from excess tetrazine using a desalting column if necessary.
-
Stability Assessment of Methyltetrazine Derivatives in Serum
This protocol outlines a method to determine the stability of a methyltetrazine derivative in a biological matrix.
Materials:
-
Methyltetrazine-amine hydrochloride
-
Fetal bovine serum (FBS) or human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
High-performance liquid chromatography (HPLC) system with a UV-Vis detector
Procedure:
-
Prepare a stock solution of the methyltetrazine derivative in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in PBS containing 50% serum to a final concentration suitable for HPLC analysis.
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the sample.
-
Precipitate the serum proteins by adding an equal volume of cold acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC, monitoring the disappearance of the tetrazine peak at its characteristic wavelength (typically around 520-540 nm).
-
The percentage of remaining tetrazine over time is used to determine its half-life in the serum-containing medium.
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of Methyltetrazine-amine hydrochloride.
References
- 1. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
